molecular formula C18H10BrFN4O2S B3000636 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile CAS No. 477298-08-1

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Cat. No. B3000636
CAS RN: 477298-08-1
M. Wt: 445.27
InChI Key: OOLMBCKDXYRGLQ-FMIVXFBMSA-N
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Description

The compound appears to be a novel acrylonitrile derivative characterized by the presence of a thiazole ring and a substituted phenyl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acrylonitrile derivatives and their properties, which can provide insights into the likely characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related acrylonitrile derivatives typically involves Knoevenagel condensation reactions, as seen in the preparation of various heteroarylacrylonitriles . These reactions often employ base catalysis and can involve the condensation of aldehydes with active methylene compounds. In the context of the compound of interest, a similar synthetic route could be envisioned, possibly involving the condensation of a thiazole-containing aldehyde with a bromophenyl acetonitrile derivative, followed by a subsequent reaction with an aryl boronic acid under palladium catalysis, as suggested by the synthesis of other aryl-substituted thiophene derivatives [

Scientific Research Applications

  • Chemosensors for Metal Cations : A study by Hranjec et al. (2012) explored the synthesis and characterization of novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles, which showed potential as chemosensors for different metal cations. This suggests that similar compounds, such as the one , may also serve as effective chemosensors (Hranjec et al., 2012).

  • Fungicidal Activity : Shen De-long (2010) synthesized novel 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles and tested them for fungicidal activity. The findings indicate the potential of related compounds in fungicidal applications (Shen De-long, 2010).

  • Antimicrobial Agents : A study by Liaras et al. (2011) on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which are structurally related to the compound , revealed their potent antimicrobial activity against various microorganisms (Liaras et al., 2011).

  • Corrosion Inhibitors : Research by Verma et al. (2016) showed that compounds like (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile can act as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications for similar acrylonitrile compounds (Verma et al., 2016).

  • Optoelectronic Devices : Anandan et al. (2018) synthesized and characterized thiophene dyes with acrylonitrile units for use in optoelectronic devices. These findings highlight the application of related acrylonitrile compounds in the field of optoelectronics (Anandan et al., 2018).

  • Anticancer Agents : Research by Altıntop et al. (2014) on thiazolyl hydrazone derivatives, which are chemically similar, demonstrated significant anticandidal and anticancer activities, suggesting potential therapeutic applications for the compound (Altıntop et al., 2014).

properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN4O2S/c19-13-3-1-2-11(6-13)17-10-27-18(23-17)12(8-21)9-22-16-7-14(24(25)26)4-5-15(16)20/h1-7,9-10,22H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLMBCKDXYRGLQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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